molecular formula C11H9N3O4 B14119190 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol

Cat. No.: B14119190
M. Wt: 247.21 g/mol
InChI Key: DGENVPJYICGBDN-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a pyrimidin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with guanidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidin-2-ol derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-ol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

6-(4-methoxy-3-nitrophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H9N3O4/c1-18-10-3-2-7(6-9(10)14(16)17)8-4-5-12-11(15)13-8/h2-6H,1H3,(H,12,13,15)

InChI Key

DGENVPJYICGBDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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